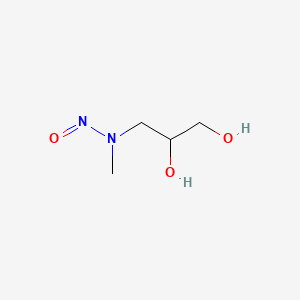
N-Nitrosomethyl-2,3-dihydroxypropylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Nitrosomethyl-2,3-dihydroxypropylamine, also known as this compound, is a useful research compound. Its molecular formula is C4H10N2O3 and its molecular weight is 134.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Toxicological Studies
N-Nitrosomethyl-2,3-dihydroxypropylamine has been identified as a potent carcinogen. Research indicates that nitrosamines, including this compound, can induce tumors in laboratory animals, which raises concerns about their presence as impurities in pharmaceuticals and food products.
Case Studies on Carcinogenicity
- Study on Tumor Induction in Rats : A study conducted by Druckrey et al. demonstrated that exposure to various nitrosamines, including this compound, resulted in significant tumor development in specific organs of rats. The findings highlighted the need for stringent monitoring of nitrosamine levels in consumer products .
- Human Health Risk Assessment : The carcinogenic potential of this compound has been assessed through epidemiological studies that correlate exposure levels with cancer incidence among populations exposed to nitrosamines through food or occupational hazards .
Pharmaceutical Impurity Assessment
This compound is often studied as a model compound for assessing the risks associated with nitrosamine impurities in pharmaceutical formulations. Regulatory bodies like the FDA have set guidelines for acceptable limits of nitrosamines in drug products due to their carcinogenic nature.
QSAR Studies
Quantitative Structure-Activity Relationship (QSAR) models have been developed to predict the carcinogenic potency of nitrosamines based on structural features. The inclusion of this compound in these models helps enhance the understanding of how structural variations affect carcinogenicity .
Environmental Monitoring
The presence of nitrosamines in environmental samples (e.g., water and soil) poses a significant risk to public health. Studies have focused on the detection and quantification of this compound in various matrices to assess environmental contamination levels .
Table 1: Summary of Carcinogenicity Studies
| Study | Organism | Findings |
|---|---|---|
| Druckrey et al., 1967 | Rats | Induced tumors in liver and lungs |
| NTP Bioassays | Mice | Evidence of tumor formation at multiple sites |
Table 2: QSAR Model Predictions for Nitrosamines
| Compound | Structural Features | Predicted Carcinogenicity |
|---|---|---|
| This compound | Nitroso group, hydroxyl substituents | High |
| N-Nitrosoallyl-2,3-dihydroxypropylamine | Similar structure with allyl group | Moderate |
Propriétés
Numéro CAS |
86451-37-8 |
|---|---|
Formule moléculaire |
C4H10N2O3 |
Poids moléculaire |
134.13 g/mol |
Nom IUPAC |
N-(2,3-dihydroxypropyl)-N-methylnitrous amide |
InChI |
InChI=1S/C4H10N2O3/c1-6(5-9)2-4(8)3-7/h4,7-8H,2-3H2,1H3 |
Clé InChI |
YHOZMWRNWDWYKJ-UHFFFAOYSA-N |
SMILES |
CN(CC(CO)O)N=O |
SMILES canonique |
CN(CC(CO)O)N=O |
Key on ui other cas no. |
86451-37-8 |
Synonymes |
3-(methylnitrosamino)-1,2-propanediol N-nitrosomethyl-2,3-dihydroxypropylamine nitrosomethyl-1,2-dihydroxypropylamine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















